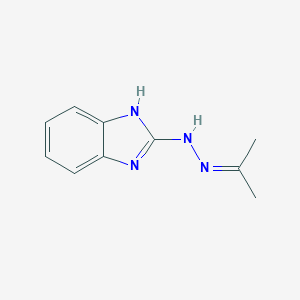

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine" is a chemical compound belonging to the benzimidazole class, known for its diverse applications in chemistry and pharmacology. It's a subject of extensive research due to its unique molecular structure and chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of aminoanilides, as demonstrated in the work of Stroganova et al. (2013), where they synthesized 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles using intramolecular cyclization techniques (Stroganova et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated using various physico-chemical techniques. Ghani and Mansour (2011) investigated Pd(II) and Pt(II) complexes of benzimidazole ligands, revealing a square-planar geometry around the metallic center through nitrogen atoms of the benzimidazole ring (Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions. Patricio-Rangel et al. (2019) synthesized zinc complexes derived from 2-(aminomethyl)benzimidazole, demonstrating their reactivity and the formation of chelate structures (Patricio-Rangel et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives have been studied extensively. For instance, Servi et al. (2012) investigated the tautomerism of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine at different temperatures, providing insights into its physical behavior (Servi, Genç, & Saydam, 2012).

Chemical Properties Analysis

The chemical properties of benzimidazoles are influenced by their molecular structure. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, analyzing their electrostatic potential and molecular orbitals, which are crucial for understanding their chemical properties (Almansour et al., 2016).

Aplicaciones Científicas De Investigación

1. Complex Formation and Structural Analysis

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is utilized in the formation of zinc complexes. These complexes exhibit a variety of structures and properties based on the ligands and conditions used during the synthesis. The compound participates in the formation of chelate structures and demonstrates stability in solid-state through weak interactions. The structure and behavior of these complexes have been extensively studied using vibrational, thermogravimetric, and NMR studies, revealing details such as hydrogen bonding and helicoidal geometry (Patricio-Rangel et al., 2019).

2. Electrochemical Behavior and Dynamic Studies

The compound exhibits intriguing tautomerism and electrochemical behavior. Research indicates that its structural dynamics can be influenced by temperature, showcasing variations in physical parameters such as coalescence temperature and activation energy. Electrochemical features have been explored through techniques like cyclic and square wave voltammetry, providing insights into its reactivity and potential applications in various fields (Servi et al., 2012).

3. Catalytic Activity in Chemical Reactions

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine has been identified as a key component in catalytic processes. It is involved in selective catalysis of dehydrogenative amidation and amination, playing a crucial role in the formation of a variety of chemical compounds. The selectivity and effectiveness of these processes are influenced by factors such as the choice of base and solvent, highlighting the compound's versatility in chemical synthesis (Xie & Huynh, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7(2)13-14-10-11-8-5-3-4-6-9(8)12-10/h3-6H,1-2H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHGNEREIZEIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)